molecular formula C13H10O2 B150023 (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one CAS No. 160560-19-0

(E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one

Cat. No. B150023
M. Wt: 198.22 g/mol
InChI Key: ORYOLMHIUIJCQE-VOTSOKGWSA-N
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Description

The compound (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by the presence of a furan ring and a phenyl group attached to a prop-2-en-1-one backbone. The structure of this compound has been studied in various contexts, including its synthesis, crystal structure, and electronic properties.

Synthesis Analysis

The synthesis of similar chalcone derivatives has been achieved through the Claisen–Schmidt reaction, which is a base-catalyzed condensation of ketones with aldehydes. In one study, a series of chalcone derivatives were synthesized using solvent-free microwave irradiation, which is a method known for its efficiency and eco-friendliness . Although the specific compound is not mentioned, the methodology could be applicable for its synthesis.

Molecular Structure Analysis

The crystal structure of a closely related compound, (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, has been determined, revealing an E configuration around the C=C double bond. The furan ring is slightly inclined to the phenyl ring, and the molecules form dimers through hydrogen bonds in the crystal . This information provides insight into the potential molecular geometry and intermolecular interactions of (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one.

Chemical Reactions Analysis

While specific chemical reactions involving (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one are not detailed in the provided papers, the general reactivity of chalcones can be inferred. Chalcones are known to participate in various organic reactions, such as cyclization and addition reactions, due to the presence of the reactive α,β-unsaturated carbonyl system .

Physical and Chemical Properties Analysis

Density Functional Theory (DFT) studies have been conducted on a similar chalcone molecule to determine its electronic properties, including HOMO and LUMO energies, polarizability, and hyperpolarizability. These properties are crucial for understanding the molecule's behavior in different environments and its potential applications in materials science, such as in nonlinear optics . The calculated NMR spectroscopy values provide additional information on the physical properties and can be used to confirm the structure of the compound .

Scientific Research Applications

1. Photophysical Properties in Different Solvents

  • The photophysical properties, including absorption and fluorescence characteristics of chalcone derivatives related to (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one, are significantly influenced by solvent polarity. Studies show bathochromic shifts in absorption and fluorescence spectra from non-polar to polar solvents due to intramolecular charge transfer interactions, highlighting the importance of solvent environment in determining these properties (Kumari, Varghese, George, & Sudhakar, 2017).

2. Oxidative Furan Dearomatization and Cyclization

3. Antioxidant Agent Synthesis and Evaluation

  • Novel chalcone derivatives associated with (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one have been synthesized and evaluated for their potential as antioxidant agents. These studies include analysis of molecular docking, ADMET, QSAR, and bioactivity, offering insights into their pharmaceutical applications (Prabakaran, Manivarman, & Bharanidharan, 2021).

4. Structural and Spectroscopic Studies

  • Extensive structural and spectroscopic studies, including quantum chemical and vibrational spectroscopic analysis, have been conducted on related chalcone derivatives. These studies provide a deeper understanding of their molecular structure and stability, which is crucial for various scientific applications (Shukla, Srivastava, Tandon, Jamalis, & Singh, 2021).

5. Electronic Materials for LED and Solar Cell Applications

  • Novel chalcone derivatives, including those related to (E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one, have been synthesized and evaluated for their application in electronic materials, particularly in LED and solar cell fabrication. This highlights the compound's relevance in renewable energy technologies (Davanagere & Jayarama, 2019).

Future Directions

Furan compounds are important building blocks in organic chemistry and have a wide range of applications . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . This suggests that there could be potential future directions for the study and application of “(E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one”.

properties

IUPAC Name

(E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(12-8-9-15-10-12)7-6-11-4-2-1-3-5-11/h1-10H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYOLMHIUIJCQE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(furan-3-yl)-3-phenylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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